3-methoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-30-21-9-5-6-17(14-21)25(29)26-24-22-15-32-16-23(22)27-28(24)18-10-12-20(13-11-18)31-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVKLDBFLAKLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates.
Mode of Action
It’s suggested that similar compounds may inhibit the activity of ache. This inhibition could affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms.
Biochemical Pathways
Similar compounds have been reported to influence the production ofreactive oxygen species (ROS) . Overexpression of ROS has been linked to disease development, such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite.
Pharmacokinetics
The molecular weight of the compound is276.29 , which could potentially influence its bioavailability and pharmacokinetic properties.
Biological Activity
The compound 3-methoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a thienopyrazole derivative that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
- Molecular Formula : C22H24N2O2S
- Molecular Weight : 372.50 g/mol
- IUPAC Name : this compound
Biological Activities
Research indicates that thienopyrazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Thienopyrazoles have shown promise in inhibiting cancer cell proliferation. For instance, a study highlighted the effectiveness of thieno[2,3-c]pyrazole compounds against various cancer cell lines, demonstrating significant cytotoxic effects (IC50 values ranging from 10 to 50 µM) .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities. In studies involving oxidative stress models, thienopyrazole derivatives demonstrated protective effects on erythrocytes against toxins like 4-nonylphenol . The percentage of altered erythrocytes was significantly lower in treated groups compared to controls (1% vs. 40.3% in controls) .
- Anti-inflammatory Effects : Some derivatives have been reported to inhibit inflammatory pathways, particularly through the inhibition of phosphodiesterase (PDE) enzymes, which are implicated in various inflammatory diseases .
Case Study: Anticancer Activity
In a study assessing the anticancer properties of thienopyrazole derivatives, researchers synthesized several compounds and tested them against breast cancer cell lines. The results indicated that certain derivatives exhibited up to 87% inhibition of cell growth at concentrations below 50 µM .
| Compound | % Inhibition (at 50 µM) |
|---|---|
| Thienopyrazole A | 80% |
| Thienopyrazole B | 87% |
| Thienopyrazole C | 65% |
Case Study: Antioxidant Activity
Another significant study focused on the antioxidant activity of thienopyrazole compounds using erythrocyte models. The alterations in erythrocyte morphology were recorded post-treatment with various concentrations of the compound:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 40.3 ± 4.87 |
| Thienopyrazole Compound (10 µM) | 12 ± 1.03 |
| Thienopyrazole Compound (20 µM) | 0.6 ± 0.16 |
This data illustrates the protective role of thienopyrazoles against oxidative damage .
Comparison with Similar Compounds
Table 1: Substituent Comparison
*Calculated based on molecular formula.
Crystallographic and Intermolecular Interactions
- Target Compound: While crystallographic data are unavailable, analogs like and provide insights. The 4-phenoxyphenyl group likely introduces steric hindrance, reducing planarity compared to phenyl or nitrophenyl substituents.
- Pyrrolo[3,4-c]pyrazole Analog : The fused pyrrolo-pyrazole ring exhibits non-planarity (dihedral angles: 87.21° and 35.46°), with N–H···O and C–H···O hydrogen bonds stabilizing the crystal lattice. In contrast, thieno-pyrazole derivatives are typically more planar due to sulfur’s larger atomic radius enhancing ring rigidity.
- 4-Bromo Derivative : The bromine atom increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Hydrogen-Bonding and Solubility Trends
- Electron-Donating Groups (e.g., Methoxy) : Enhance solubility in polar solvents via dipole-dipole interactions. The target compound’s methoxy group may improve bioavailability compared to methyl or bromo substituents .
- Electron-Withdrawing Groups (e.g., Nitro) : Increase π-acidic character, favoring stacking interactions but reducing solubility. The nitro analog may exhibit lower solubility than the target compound.
- Bulky Substituents (e.g., Phenoxy): The 4-phenoxyphenyl group in the target compound likely disrupts crystal packing, reducing melting point compared to smaller substituents like phenyl .
Q & A
Basic Research Questions
Q. What synthetic routes are established for synthesizing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of the thieno[3,4-c]pyrazole core via cyclization of precursors (e.g., thiophene derivatives and hydrazines). Key steps include:
- Core formation : Cyclization under reflux conditions using ethanol or DMF as solvents (60–80°C, 6–12 hours) .
- Amide coupling : Reaction of the pyrazole intermediate with 3-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
- Optimization : Yield (40–65%) and purity (>95%) depend on pH control (neutral to slightly acidic) and solvent choice (polar aprotic solvents reduce side reactions) .
Q. How are spectroscopic techniques (NMR, IR, MS) used to confirm structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substituents:
- Thieno[3,4-c]pyrazole protons (δ 6.8–7.5 ppm for aromatic H), methoxy group (δ 3.8–4.0 ppm), and benzamide carbonyl (δ 165–170 ppm) .
- IR : Detect key functional groups (C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- ESI-MS : Validate molecular weight (e.g., [M+H]+ at m/z ~470) .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : Preliminary studies suggest:
- Anticancer activity : Tested via MTT assays against HeLa cells (IC₅₀ ~12 µM) .
- Anti-inflammatory effects : Evaluated through COX-2 inhibition (30–40% at 10 µM) .
- Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate assays to confirm dose-response trends .
Advanced Research Questions
Q. How do researchers reconcile contradictory data in biological activity assessments across in vitro models?
- Methodological Answer :
- Source analysis : Compare cell line-specific factors (e.g., expression levels of target proteins like COX-2 or EGFR) .
- Assay conditions : Standardize protocols (e.g., serum-free media to avoid protein binding artifacts) .
- Statistical validation : Use ANOVA with post-hoc tests to assess significance across replicates .
Q. What advanced methodologies are used to study interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) with scoring functions to prioritize poses .
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD values) using immobilized protein targets .
- In vitro enzyme assays : Monitor inhibition via fluorescence (e.g., NADH depletion in dehydrogenase assays) .
Q. How can green chemistry principles be applied to optimize synthetic pathways for this compound?
- Methodological Answer :
- Oxidative cyclization : Replace toxic oxidants (e.g., CrO₃) with NaOCl/ethanol systems for ring closure (73% yield, room temperature) .
- Solvent selection : Use biodegradable solvents (e.g., cyclopentyl methyl ether) instead of DMF .
- Waste reduction : Employ catalytic reagents (e.g., 5 mol% CuI for coupling reactions) to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
